Cas no 7586-99-4 (1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol)

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol structure
7586-99-4 structure
Product Name:1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
CAS No:7586-99-4
MF:C6H9NOS
MW:143.206760168076
CID:3037419
PubChem ID:15444827
Update Time:2025-04-24

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Methyl-thiazol-2-yl)-ethanol
    • HAA58699
    • AKOS012685533
    • CS-0234501
    • 1-(4-methylthiazole-2-yl)ethanol
    • 1-(4-Methylthiazol-2-yl)ethan-1-ol
    • 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
    • 1-(4-methyl-1,3-thiazol-2-yl)ethanol
    • SCHEMBL634117
    • G42402
    • DB-215644
    • 1-(4-Methylthiazol-2-yl)ethanol
    • EN300-142466
    • XEBMDTWLAKFJLF-UHFFFAOYSA-N
    • (1-hydroxyethyl)-4 methylthiazole
    • Z1136431593
    • 865-143-0
    • 7586-99-4
    • Inchi: 1S/C6H9NOS/c1-4-3-9-6(7-4)5(2)8/h3,5,8H,1-2H3
    • InChI Key: XEBMDTWLAKFJLF-UHFFFAOYSA-N
    • SMILES: S1C=C(C)N=C1C(C)O

Computed Properties

  • Exact Mass: 143.04000
  • Monoisotopic Mass: 143.04048508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 61.4Ų

Experimental Properties

  • PSA: 61.36000
  • LogP: 1.50480

1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol Pricemore >>

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Additional information on 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

1-(4-Methyl-thiazol-2-yl)-ethanol: A Comprehensive Overview

1-(4-Methyl-thiazol-2-yl)-ethanol, also known by its CAS number 7586-99-4, is a versatile organic compound with significant applications in various industries. This compound belongs to the class of thiazole derivatives, which are widely studied for their unique chemical properties and biological activities. The structure of 1-(4-Methyl-thiazol-2-yl)-ethanol consists of a thiazole ring substituted with a methyl group at the 4-position and an ethanol group at the 2-position, making it a valuable intermediate in organic synthesis.

Recent advancements in synthetic chemistry have highlighted the importance of thiazole derivatives in drug discovery and material science. Researchers have explored the potential of 1-(4-Methyl-thiazol-2-yl)-ethanol as a precursor for developing bioactive molecules, particularly in the pharmaceutical industry. Studies have shown that this compound exhibits promising antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications.

The synthesis of 1-(4-Methyl-thiazol-2-yl)-ethanol involves a multi-step process that typically begins with the preparation of the thiazole ring. This is achieved through the condensation of an amine with a ketone or aldehyde, followed by cyclization to form the aromatic thiazole structure. The introduction of the methyl and ethanol groups is then carried out through targeted substitution reactions, ensuring high purity and structural integrity.

In terms of applications, 1-(4-Methyl-thiazol-2-yl)-ethanol has found utility in the production of specialty chemicals, including agrochemicals and food additives. Its ability to act as a chelating agent has also been leveraged in environmental chemistry for metal ion sequestration. Recent studies have further explored its role in catalysis, where it serves as an effective ligand in transition metal complexes, enhancing reaction efficiency and selectivity.

The global market for thiazole derivatives has witnessed steady growth due to increasing demand from pharmaceuticals and agrochemicals sectors. As a key player in this market, 1-(4-Methyl-thiazol-2-yl)-ethanol is expected to drive innovation in sustainable chemical processes. Researchers are actively investigating green chemistry approaches to optimize its synthesis, reducing environmental impact while maintaining high yields.

From a regulatory perspective, 1-(4-Methyl-thiazol-2-yl)-ethanol complies with international standards for chemical safety and quality. Its non-toxic profile and stability under various conditions make it suitable for large-scale industrial applications. Ongoing research aims to further enhance its functional properties, opening new avenues for its use in advanced materials and biotechnology.

In conclusion, 1-(4-Methyl-thiazol-2-yl)-ethanol (CAS No: 7586-99-4) stands as a pivotal compound in modern organic chemistry. Its diverse applications, coupled with ongoing research into its properties and potential uses, underscore its importance in driving scientific and industrial progress.

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